
2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with a butyl chain, an isopropyl group, and a phenylacetamide moiety
Mécanisme D'action
Target of Action
The primary targets of the compound “2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide” are currently unknown
Mode of Action
It’s worth noting that compounds with similar structures, such as benzene derivatives, can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s plausible that the compound could interact with various pathways, given its potential to undergo electrophilic aromatic substitution . The downstream effects of these interactions would depend on the specific pathways involved and the nature of the substitutions on the benzene ring.
Result of Action
The molecular and cellular effects of “this compound” are currently unknown . The effects would likely depend on the compound’s specific targets and mode of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2-butylphenol: This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 2-(2-butylphenoxy)acetyl chloride: The 2-butylphenol is then reacted with acetyl chloride in the presence of a catalyst like aluminum chloride to form the corresponding acetyl chloride derivative.
Formation of this compound: The final step involves the reaction of 2-(2-butylphenoxy)acetyl chloride with N-isopropyl-N-phenylamine in the presence of a base such as triethylamine to yield the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-butylphenoxy)-N-methyl-N-phenylacetamide
- 2-(2-butylphenoxy)-N-ethyl-N-phenylacetamide
- 2-(2-butylphenoxy)-N-isopropyl-N-benzylacetamide
Uniqueness
2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group distinguishes it from similar compounds, potentially enhancing its pharmacokinetic profile and making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
2-(2-butylphenoxy)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-4-5-11-18-12-9-10-15-20(18)24-16-21(23)22(17(2)3)19-13-7-6-8-14-19/h6-10,12-15,17H,4-5,11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFAWTXXXLMWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1OCC(=O)N(C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
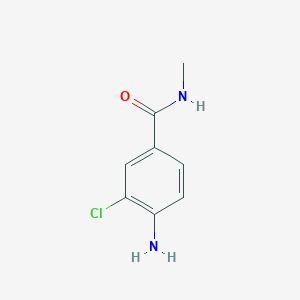
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2934604.png)
methyl}acetamido)acetate](/img/structure/B2934605.png)
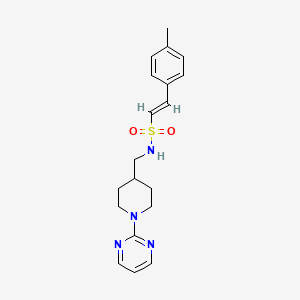

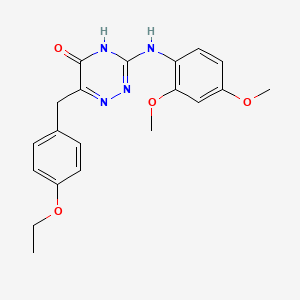

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)

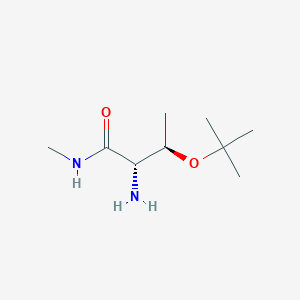
![4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2934617.png)
![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)
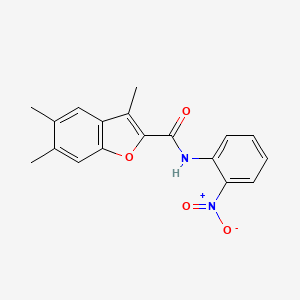
![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)
